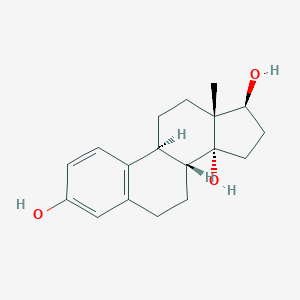
14-Hydroxyestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Hydroxyestradiol, also known as this compound, is a useful research compound. Its molecular formula is C18H24O3 and its molecular weight is 288.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Gonadal Hormones - Gonadal Steroid Hormones - Estradiol Congeners - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Mechanisms of Action
14-Hydroxyestradiol has been implicated in the promotion of breast cancer due to its ability to induce genomic instability and malignant transformation in mammary epithelial cells. Studies have shown that this compound can lead to the formation of reactive oxygen species, which contribute to cellular transformation and tumorigenesis. For instance, research demonstrated that this compound treatment resulted in increased expression levels of markers associated with breast cancer progression, such as CA15-3 and proliferating cell nuclear antigen (PCNA) .
Case Studies
A notable study utilized nude mice models to evaluate the tumorigenic potential of this compound, revealing significant tumor growth compared to control groups. The study highlighted that pharmacological inhibition of certain pathways could mitigate the tumor-promoting effects of this compound, suggesting potential therapeutic strategies for breast cancer management .
Endocrine Disruption and Environmental Impact
Biodegradation Studies
Research into the environmental impact of steroid hormones has identified this compound among other estrogens as a contaminant of concern in wastewater. A study focused on the bioconversion capabilities of specific microorganisms demonstrated that certain strains could effectively degrade 4-hydroxyestradiol, which shares structural similarities with this compound. This finding is crucial for developing bioremediation strategies to reduce estrogen levels in contaminated environments .
Implications for Wildlife
The presence of hydroxylated estrogens like this compound in aquatic ecosystems raises concerns about endocrine disruption in wildlife. Research indicates that exposure to these compounds can lead to reproductive abnormalities in fish and other aquatic organisms, highlighting the need for monitoring and regulatory measures .
Hormonal Therapy and Bioidentical Hormones
Clinical Applications
In the context of hormonal replacement therapy, this compound is being investigated for its potential benefits and risks as a bioidentical hormone therapy option. Its unique properties may offer alternative therapeutic avenues for managing menopausal symptoms while considering its oncogenic potential .
Safety Profiles
Studies assessing the safety and effectiveness of compounded bioidentical hormone therapies have included evaluations of this compound. These investigations aim to provide evidence-based insights into its clinical utility, particularly concerning long-term health outcomes in postmenopausal women .
Comparative Analysis of Estrogen Metabolites
| Metabolite | Source | Biological Activity | Cancer Association |
|---|---|---|---|
| 2-Hydroxyestradiol | Estradiol metabolism | Potentially protective against cancer | Lower risk for breast cancer |
| 4-Hydroxyestradiol | Estradiol metabolism | Genotoxic effects; promotes tumor growth | Higher risk for breast cancer |
| This compound | Estradiol metabolism | Genomic instability; oncogenic potential | Associated with breast cancer |
This table summarizes key estrogen metabolites' sources, biological activities, and their associations with cancer risk, emphasizing the contrasting roles these compounds play in health.
Propriétés
Numéro CAS |
16288-09-8 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(8R,9S,13R,14R,17S)-13-methyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,14,17-triol |
InChI |
InChI=1S/C18H24O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-16,19-21H,2,5-9H2,1H3/t14-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
RNAMCOMPBVHJSV-UYTYNIKBSA-N |
SMILES |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@]1(CC[C@@H]2O)O)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1(CCC2O)O)CCC4=C3C=CC(=C4)O |
Synonymes |
14-hydroxyestradiol 14-hydroxyestradiol, (14xi,17beta)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















